molecular formula C13H19N B13313829 2-(2,3-Dimethylphenyl)piperidine

2-(2,3-Dimethylphenyl)piperidine

Cat. No.: B13313829
M. Wt: 189.30 g/mol
InChI Key: QFINNNRDSLWINE-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Scaffolds in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in the realm of chemical biology and medicinal chemistry. mdpi.comorganic-chemistry.org Its history is deeply rooted in the study of natural products. The name itself originates from the Latin word for pepper (Piper), as its simplest derivative, piperine, is the alkaloid responsible for the pungency of black pepper. rsc.org Beyond piperine, the piperidine motif is a core structural element in a vast number of alkaloids with potent biological activities, including the fire ant toxin solenopsin (B1210030) and the neurotoxin coniine from poison hemlock. rsc.org

Industrially, piperidine is produced through the hydrogenation of pyridine (B92270). rsc.org In laboratory and pharmaceutical settings, the piperidine scaffold is prized for its conformational properties, typically adopting a stable chair conformation similar to cyclohexane. rsc.org This structural rigidity and the basicity of the nitrogen atom make it an ideal building block for constructing molecules with specific three-dimensional orientations to interact with biological targets. organic-chemistry.orggoogle.com For decades, chemists have utilized this scaffold in a wide array of applications, from its use as a reagent in peptide synthesis to its incorporation into the structures of countless pharmaceutical agents. organic-chemistry.orgrsc.org

Significance of Arylpiperidine Derivatives in Research

Research has shown that 2-arylpiperidines, where the aromatic group is attached to the carbon adjacent to the nitrogen, are of particular interest. rsc.org These structures serve as key pharmacophores for ligands of various receptors. The stereochemistry of these compounds is often critical, with different enantiomers exhibiting vastly different biological activities. For instance, the activity of certain NK1 antagonists can differ by as much as 50-fold between diastereomers. rsc.org This highlights the importance of stereoselective synthesis in creating potent and specific therapeutic agents. The development of methods for the asymmetric synthesis of 2-arylpiperidines is therefore an active area of chemical research. rsc.orgrsc.org

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13/h5-7,13-14H,3-4,8-9H2,1-2H3

InChI Key

QFINNNRDSLWINE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2)C

Origin of Product

United States

Synthetic Methodologies for 2 2,3 Dimethylphenyl Piperidine and Analogues

Established Synthetic Routes

Established methods for synthesizing 2-arylpiperidines generally fall into two main categories: the cyclization of acyclic amine precursors and the direct arylation of a pre-existing piperidine (B6355638) or pyridine (B92270) ring. acs.org

Multi-Step Organic Synthesis Techniques

Multi-step synthesis provides a versatile platform for the construction of highly functionalized 2-arylpiperidines. acs.org A notable strategy involves the aza-Achmatowicz rearrangement of furfurylamine (B118560) derivatives, which can be sourced from renewable biomass. acs.org This rearrangement produces dihydropyridinones that serve as key intermediates. Subsequent palladium-catalyzed arylation of these intermediates with arylboronic acids yields 2-aryldihydropyridinones. acs.orgorganic-chemistry.org These compounds can then be further manipulated to produce a diverse range of 2-arylpiperidines with various substituents. acs.org This method is advantageous as it allows for the introduction of functional groups at any position (C2–C6) of the piperidine ring. acs.org

Another multi-step approach begins with the hydrogenation of disubstituted pyridines to diastereoselectively form cis-piperidines. nih.gov These isomers can then be converted to their trans-diastereoisomers through base-mediated epimerization. nih.gov This strategy offers control over the stereochemistry of the final product.

Starting MaterialKey ReactionsIntermediateFinal Product Class
FurfurylamineAza-Achmatowicz rearrangement, Pd-catalyzed arylation2-AryldihydropyridinoneHighly functionalized 2-arylpiperidines
Disubstituted PyridinesHydrogenation, N-protection, Epimerizationcis- and trans-Methyl substituted pipecolinatesRegio- and diastereoisomers of substituted piperidines

Amide Bond Formation Approaches

Amide bond formation is a fundamental transformation in organic synthesis and can be a key step in the synthesis of 2-arylpiperidines, often via δ-lactam (piperidin-2-one) intermediates. nih.govresearchgate.net One method involves the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to produce chiral bicyclic lactams. nih.govrsc.orgrsc.orgcsic.es These lactams are valuable precursors that can be stereoselectively reduced to yield enantiomerically pure 2-arylpiperidines. rsc.org

The direct thermal condensation of a carboxylic acid and an amine to form an amide bond is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com However, under high heat, this process, known as pyrolysis, can dehydrate the salt to form the amide bond, though it can lead to decomposition with complex molecules. masterorganicchemistry.com More controlled methods for amide formation are therefore generally preferred.

PrecursorReagent/ConditionIntermediateProduct Class
Aryl-δ-oxoacids(R)-Phenylglycinol, Toluene refluxChiral bicyclic lactamEnantiopure 2-arylpiperidines
Carboxylic acid and amineHigh heat (pyrolysis)Ammonium carboxylate saltAmide

Carbodiimide-Mediated Coupling Strategies

Carbodiimide coupling agents are widely used to facilitate the formation of amide bonds under mild conditions by activating the carboxylic acid. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. masterorganicchemistry.compeptide.comchemistrysteps.com The reaction proceeds through an O-acylisourea intermediate, which is a highly reactive species that is readily attacked by an amine to form the amide bond. masterorganicchemistry.comchemistrysteps.com

To minimize the risk of racemization during the coupling of amino acids, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comnih.gov The addition of HOBt leads to the formation of an active ester that couples with amines with reduced loss of stereochemical integrity. peptide.com For coupling reactions involving electron-deficient amines, which are often sluggish, the use of a catalytic amount of HOBt with EDC and a base like 4-(dimethylamino)pyridine (DMAP) can significantly improve yields. nih.gov

Coupling ReagentAdditive(s)Key IntermediateBenefit
DCC-O-acylisoureaMild reaction conditions
EDCHOBt, DMAPHOBt active esterMinimizes racemization, improves yield with difficult substrates

Halogenation and Amidation Sequences

A one-pot synthesis of piperidines can be achieved from halogenated amides. nih.govnih.govmdpi.com This method involves the activation of the amide with a reagent like triflic anhydride (B1165640) (Tf₂O), followed by reduction and intramolecular nucleophilic substitution. nih.gov The process integrates amide activation, reduction of the resulting nitrilium ion, and cyclization in a single reaction vessel, offering an efficient route to N-substituted and C-substituted piperidines without the need for metal catalysts. nih.govnih.gov

The general procedure starts with the treatment of a secondary halogenated amide with 2-fluoropyridine (B1216828) and triflic anhydride at low temperature. nih.gov This is followed by the addition of a reducing agent, such as sodium borohydride (B1222165) in methanol, to effect the reduction and subsequent intramolecular cyclization to the piperidine ring. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for constructing the piperidine ring. One such method involves an intramolecular Sₙ2 reaction where a nitrogen-based nucleophile displaces a leaving group on an acyclic precursor. acs.org Another approach is the diastereoselective nucleophilic substitution of 2-methoxy- or 2-acyloxypiperidines, catalyzed by metal triflates, to introduce substituents onto the piperidine ring. researchgate.net

Furthermore, direct arylation of N-Boc-piperidine can be achieved through deprotonation followed by a Negishi-type coupling reaction. acs.org This involves the formation of an organozinc species from N-Boc-piperidine, which is then coupled with aryl bromides using a palladium catalyst and a suitable ligand like tri-tert-butylphosphine. acs.org

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of 2-arylpiperidines, which often exhibit different biological activities.

One prominent strategy for enantioselective synthesis involves the use of chiral lactams. nih.govrsc.orgrsc.orgcsic.es As previously mentioned, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. nih.govrsc.orgcsic.es The subsequent stereocontrolled reductive opening of the oxazolidine (B1195125) ring of these lactams allows for the synthesis of either (R)- or (S)-2-arylpiperidines, demonstrating an enantiodivergent approach. rsc.org

Kinetic resolution is another powerful technique for obtaining enantioenriched 2-arylpiperidines. whiterose.ac.ukrsc.orgnih.gov This can be achieved through the deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base system, such as n-butyllithium (n-BuLi) and (-)-sparteine (B7772259). nih.gov This system selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material. nih.gov This method has been successfully applied to spirocyclic 2-arylpiperidines as well. whiterose.ac.ukrsc.org

Palladium-catalyzed reactions have also been adapted for enantioselective synthesis. For instance, the arylation of aza-Achmatowicz rearrangement products can be performed diastereoselectively by using a chiral C6-substituted dihydropyridinone derived from an enantioenriched furfuryl carbamate. acs.org Alternatively, kinetic resolution using Noyori asymmetric transfer hydrogenation can be employed to obtain enantiomerically pure 2-arylpiperidines. acs.org

MethodKey FeatureStarting MaterialOutcome
Chiral Lactam SynthesisUse of chiral auxiliary ((R)-phenylglycinol)Aryl-δ-oxoacidsEnantiodivergent synthesis of (R)- and (S)-2-arylpiperidines
Kinetic ResolutionChiral base (n-BuLi/(-)-sparteine)Racemic N-Boc-2-arylpiperidinesEnantioenriched 2-arylpiperidines
Asymmetric CatalysisDiastereoselective arylation or Noyori transfer hydrogenationAza-Achmatowicz rearrangement productsEnantiomerically pure 2-arylpiperidines

Chiral Resolution of Racemic Mixtures

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. Since enantiomers possess identical physical properties, direct separation is challenging. The core principle of chiral resolution involves converting the pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.org

For basic compounds like piperidine derivatives, chiral acids are commonly employed as resolving agents. These include naturally occurring acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The reaction of a racemic base with a chiral acid results in the formation of two diastereomeric salts.

(R)-Base + (R)-Acid → (R,R)-Salt

(S)-Base + (R)-Acid → (S,R)-Salt

These diastereomeric salts can then be separated based on their differential solubility in a given solvent system. After separation, the individual enantiomers of the basic piperidine derivative can be recovered by neutralizing the salt to remove the chiral auxiliary. For instance, the resolution of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide has been accomplished using chiral agents like L-(−)-dibenzoyl tartaric acid, achieving high purity following purification.

A similar principle applies to the resolution of racemic acids using enantiomerically pure chiral bases like brucine, strychnine, or synthetic amines such as 1-phenylethanamine. libretexts.org

Table 1: Common Chiral Resolving Agents

Resolving Agent Type Examples Target Compound Type
Chiral Acids (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid Racemic Bases
Chiral Bases Brucine, Strychnine, Quinine, 1-Phenylethanamine Racemic Acids

Catalytic Dynamic Resolution Processes

Catalytic dynamic resolution (CDR) is a more advanced and efficient strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer. This process combines the rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other.

A notable application of this methodology is in the synthesis of enantioenriched 2-substituted piperidines. The process often starts with N-Boc-piperidine, which is deprotonated to form a racemic N-Boc-2-lithiopiperidine intermediate. nih.govclockss.org This lithiated species undergoes rapid racemization. In the presence of a chiral ligand, one enantiomer of the organolithium intermediate is selectively trapped in a subsequent reaction, such as alkylation or arylation. nih.govclockss.org

For example, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine using a chiral diamine ligand like (-)-sparteine or its diastereomers allows for the synthesis of various enantioenriched 2-substituted piperidines. nih.govclockss.orgnih.gov The resolved organolithium species can be transmetalated to an organozinc species, which then participates in copper- or palladium-catalyzed coupling reactions to introduce aryl or other groups at the 2-position. nih.govclockss.org This method has been successfully applied to produce optically active 2-aryl, 2-allyl, and 2-methyl piperidines. nih.govclockss.org

Table 2: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

Electrophile Chiral Ligand/Catalyst System Product Enantiomeric Ratio (er) Reference
Methyl iodide (S,S)-[Bis(alpha-methylbenzyl)amino]methane (S)-N-Boc-2-methylpiperidine 93:7 clockss.org
Dimethyl sulfate (S,S)-[Bis(alpha-methylbenzyl)amino]methane (S)-N-Boc-2-methylpiperidine 96:4 nih.gov

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral pyridine precursors. The high resonance stability of the pyridine ring makes its direct hydrogenation challenging. Therefore, a common strategy involves the quaternization of the pyridine nitrogen, typically by N-alkylation (e.g., with a benzyl (B1604629) group), to form a pyridinium salt. nih.govunimi.it This activation lowers the resonance energy and facilitates hydrogenation. unimi.it

The asymmetric hydrogenation of these pyridinium salts is carried out using chiral transition metal catalysts, most commonly based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands. nih.govunimi.itrsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high enantioselectivity.

For instance, iridium catalysts, first popularized by Crabtree, are highly effective for the hydrogenation of various N-heteroaromatic compounds. rsc.org Chiral phosphole-based ligands like MP²-SEGPHOS have been used with iridium for the asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts, yielding the corresponding piperidines with high enantiomeric excess. nih.gov Similarly, rhodium-JosiPhos catalyst systems have been shown to be effective for the hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving up to 90% ee in the presence of an organic base like triethylamine (B128534). unimi.itnih.govrug.nl

The mechanism often involves a stepwise reduction of the pyridinium ring, potentially proceeding through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates. unimi.itnih.gov The stereochemistry of the final product is determined in the enantioselective hydride addition step. rsc.org

Table 3: Catalysts for Asymmetric Hydrogenation of Pyridinium Salts

Metal Chiral Ligand Family Substrate Type Reference
Iridium Chiral Phosphole-based (e.g., MP²-SEGPHOS) N-Alkyl-2-arylpyridinium salts nih.gov
Rhodium JosiPhos N-Benzylated 3-substituted pyridinium salts unimi.itnih.gov
Iridium Mixed Ligand (Chiral phosphoramidite/achiral phosphine) N-Benzyl-2-arylpyridinium salts rsc.org

Kinetic Resolution Approaches

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enantioenriched unreacted starting material and an enantioenriched product. The efficiency of a kinetic resolution is determined by the relative rates of reaction of the two enantiomers.

One example of this approach is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.gov In this method, a substoichiometric amount of a chiral base, specifically n-BuLi complexed with the chiral ligand sparteine, is used to deprotonate one enantiomer of the piperidine derivative preferentially. The resulting lithiated intermediate can then be trapped with an electrophile. This process yields both an enantioenriched starting material and an enantioenriched 2,2-disubstituted piperidine product, both with high enantiomeric ratios. nih.gov This method is effective for a range of 2-arylpiperidines bearing either electron-donating or electron-withdrawing groups on the aryl ring. nih.gov

Enzymatic kinetic resolution is another powerful variant of this strategy. Enzymes, being inherently chiral, can exhibit high stereoselectivity. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been used as a method to access enantiopure starting materials for the synthesis of various piperidine alkaloids. nih.gov

Cyclodehydration-Based Stereoselective Synthesis

Stereoselective synthesis can also be achieved through intramolecular cyclization reactions where the stereochemistry of the final heterocyclic ring is controlled by pre-existing stereocenters in an acyclic precursor. Cyclodehydration is one such strategy, typically involving the formation of a piperidine ring from an amino alcohol precursor.

A concise and stereodivergent synthesis of cis- and trans-2-substituted 3-piperidinols has been developed based on a phosphite-driven cyclodehydration. beilstein-journals.org This method allows for the synthesis of either the cis or trans diastereomer with high selectivity. The process begins with the stereoselective preparation of an acyclic amino alcohol. The subsequent intramolecular cyclization is induced by reagents that activate the hydroxyl group for nucleophilic attack by the nitrogen atom. While classic conditions like Mitsunobu or Appel reactions can be used, a milder and more efficient system using triethyl phosphite (B83602) and iodine has been developed. beilstein-journals.org The stereochemical outcome of the cyclization dictates the final relative configuration of the substituents on the piperidine ring. This approach has been successfully applied to the synthesis of the NK-1 inhibitor L-733,060. beilstein-journals.org

Bromoaminocyclization Procedures

Bromoaminocyclization is an electrophile-induced cyclization method used to construct nitrogen-containing heterocycles. In this process, a nitrogen nucleophile attacks an alkene that has been activated by an electrophilic bromine source, such as N-bromosuccinimide (NBS). This reaction can be rendered enantioselective by using a chiral catalyst.

A catalytic enantioselective bromocyclization of olefinic amides has been developed using amino-thiocarbamate catalysts. rsc.org This methodology provides access to enantioenriched 2-substituted 3-bromopiperidines. The resulting brominated piperidines are versatile intermediates that can be further functionalized. For example, they can be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. This strategy has been successfully applied to the synthesis of the dopaminergic drug Preclamol. rsc.org

Derivatization and Analogue Synthesis

The synthesis of analogues of a lead compound is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships. For 2-(2,3-dimethylphenyl)piperidine, derivatization can involve modification of the piperidine ring, the phenyl ring, or the nitrogen atom.

General strategies for creating piperidine analogues include multicomponent reactions, which allow for the rapid assembly of complex, polysubstituted piperidines. ajchem-a.com Site-selective C-H functionalization is a more modern and elegant approach to introduce substituents at specific positions on a pre-formed piperidine ring. nih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2, C3, or C4 positions of the piperidine ring by carefully selecting the catalyst and the nitrogen protecting group. nih.gov This has been used to create a library of positional analogues of methylphenidate. nih.gov

The synthesis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide, a positional isomer of the amide derived from 2-pipecolic acid, has been described. chemicalbook.com This synthesis involves the hydrogenation of the corresponding pyridine precursor, pyridine-4-formyl-(2,6-dimethyl)aniline, using a gadolinium chloride catalyst. chemicalbook.com Furthermore, the synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, a key intermediate for local anesthetics like ropivacaine, involves the amidation of a 2-piperidinecarboxylic acid derivative with 2,6-dimethylaniline. google.comevitachem.com These examples highlight how different isomers and analogues can be constructed through targeted synthetic routes, starting from appropriately substituted piperidine or pyridine precursors.

N-Substituted Piperidine Derivatives

The secondary amine of the piperidine ring is a versatile functional handle for the introduction of a wide range of substituents, allowing for the modulation of the compound's physicochemical and pharmacological properties. Common methods for N-substitution include N-alkylation and N-acylation.

N-Alkylation is typically achieved by reacting the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The choice of base and solvent is crucial to prevent the formation of quaternary ammonium salts and to ensure good yields. nih.gov Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA), with solvents such as acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed. researchgate.net Reductive amination, another powerful method, involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. nih.gov Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used to facilitate the formation of an amide bond between the piperidine and a carboxylic acid. unisi.it

Reaction TypeReagents and ConditionsProduct TypeRepresentative Yields
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Acetonitrile), 85 °CN-Alkyl-2-(2,3-dimethylphenyl)piperidine40-70%
Reductive AminationAldehyde/Ketone (R-CHO/R-CO-R'), Sodium triacetoxyborohydride, Solvent (e.g., Acetonitrile), Room TemperatureN-Alkyl-2-(2,3-dimethylphenyl)piperidine60-80%
N-AcylationAcyl chloride (R-COCl), Base (e.g., Pyridine), 0 °CN-Acyl-2-(2,3-dimethylphenyl)piperidine~75%
Amide CouplingCarboxylic acid (R-COOH), HATU, DIPEA, Solvent (e.g., DMF), Room TemperatureN-Acyl-2-(2,3-dimethylphenyl)piperidine70-95%

Modification of Aryl Moieties

The 2,3-dimethylphenyl group of the molecule offers sites for further functionalization, which can be exploited to develop analogues with altered properties. The primary method for modifying the aryl ring is electrophilic aromatic substitution. The positions on the aromatic ring most susceptible to electrophilic attack will be influenced by the directing effects of the two methyl groups and the piperidine substituent.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing reagents like bromine with a Lewis acid catalyst to install a bromine atom.

Friedel-Crafts Acylation: Reacting the compound with an acyl chloride in the presence of a Lewis acid like aluminum chloride to add an acyl group.

Reaction TypeTypical ReagentsPotential Functional Group Introduced
NitrationHNO₃, H₂SO₄-NO₂
HalogenationBr₂, FeBr₃-Br
Friedel-Crafts AcylationR-COCl, AlCl₃-COR

Incorporation into Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. The nucleophilic secondary amine of the piperidine is the key reactive center for these transformations.

One such approach is the reaction of the piperidine with a molecule containing two electrophilic centers, leading to the formation of a new fused or bridged ring system. For example, piperidines can react with 2-chloroquinoxalines in nucleophilic aromatic substitution reactions. researchgate.net Depending on the substrate, this could lead to the formation of piperidinyl-substituted quinoxalines.

Another strategy involves multicomponent reactions where the piperidine acts as a nucleophile. For instance, piperidine can be used as a catalyst and a reactant in the synthesis of pyrimidine (B1678525) derivatives through cascade reactions involving Michael addition and intramolecular cyclization. researchgate.net By analogy, this compound could be employed in similar synthetic schemes to generate novel heterocyclic structures containing this specific piperidine moiety.

Synthetic StrategyExample ReactionResulting Heterocyclic System
Nucleophilic SubstitutionReaction with 2-chloroquinoxalinePiperidinyl-substituted quinoxaline
Cascade ReactionReaction with α,β-unsaturated ketones and 1,1-enediaminesSubstituted pyridines/pyrimidines

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 2-(2,3-Dimethylphenyl)piperidine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: Representative ¹H NMR Spectral Data for Piperidine (B6355638) Derivatives This table is illustrative and based on general knowledge of piperidine structures, as specific data for this compound was not found.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (phenyl ring) 6.8 - 7.2 Multiplet 3H
Methyl Protons (on phenyl ring) 2.1 - 2.3 Singlet 6H
Piperidine CH (adjacent to phenyl) 3.0 - 3.5 Multiplet 1H
Piperidine CH₂ (adjacent to N) 2.6 - 3.0 Multiplet 4H
Piperidine CH₂ (other) 1.4 - 1.8 Multiplet 6H
NH Proton 1.5 - 2.5 Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR provides information on the carbon framework of the molecule. For piperidine, the carbon atoms adjacent to the nitrogen (C2, C6) typically resonate around 47 ppm, while the other carbons (C3, C5 and C4) appear at approximately 27 and 25 ppm, respectively. The presence of the 2,3-dimethylphenyl substituent would significantly alter the chemical shifts of the piperidine ring carbons, particularly the carbon atom to which it is attached. The aromatic carbons of the dimethylphenyl group would show characteristic signals in the downfield region of the spectrum (typically 120-140 ppm).

Table 2: Representative ¹³C NMR Spectral Data for Piperidine Derivatives This table is illustrative and based on general knowledge of piperidine structures, as specific data for this compound was not found.

Carbon Assignment Chemical Shift (ppm)
Aromatic C (quaternary) 135 - 145
Aromatic CH 125 - 130
Piperidine C (adjacent to phenyl) 50 - 60
Piperidine C (adjacent to N) 45 - 55
Piperidine C (other) 20 - 30
Methyl C (on phenyl ring) 15 - 25

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, providing insights into its elemental composition and structure.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound would be expected to produce a molecular ion peak corresponding to its molecular weight. A notable fragmentation pattern observed in the mass spectrum of a related compound, 2,3-dimethylpiperidine, shows a base peak at m/z 98. This suggests that a common fragmentation pathway for piperidine derivatives involves the loss of substituents from the ring. For this compound, characteristic fragment ions would likely arise from the cleavage of the bond between the piperidine ring and the dimethylphenyl group, as well as fragmentation within the piperidine ring itself.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of complex mixtures and for obtaining mass spectral data for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS). In the context of analyzing piperidine-containing compounds, LC-MS has been effectively used. For instance, a study on the antifungal extracts of Terminalia brownii utilized LC-MS/MS to identify various compounds, demonstrating the technique's utility in separating and identifying components in a complex matrix. nih.gov Although this study did not specifically analyze this compound, the methodology is directly applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides even greater specificity and sensitivity for the detection and quantification of compounds. This technique is particularly valuable for identifying and quantifying trace-level impurities in pharmaceutical substances. For example, a sensitive LC-MS/MS method was developed for the quantification of 2,3-dimethyl-2H-indazole-6-amine in pazopanib (B1684535) hydrochloride, demonstrating the ability to detect impurities at the parts-per-million level. rasayanjournal.co.in This highlights the potential of LC-MS/MS for the detailed analysis of this compound, including the identification of any related impurities or metabolites. The fragmentation patterns observed in MS/MS experiments can provide definitive structural information. Studies on related piperidine alkaloids have shown that the fragmentation is influenced by the substituents on the piperidine ring. scielo.brresearchgate.net

Table 3: Mass Spectrometry Data for Related Piperidine Compounds This table includes data for related compounds to illustrate expected fragmentation patterns.

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
2,3-Dimethylpiperidine EI-MS 113 98 (base peak) researchgate.net
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Not Specified 232.32 Not Specified lookchem.com
Piperidine Alkaloid (homologue) ESI-MS/MS 298 280, 109, 95, 81, 70 scielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups are the secondary amine (N-H) of the piperidine ring, the aromatic C-H bonds of the dimethylphenyl group, and the aliphatic C-H bonds of the piperidine ring and methyl groups.

The spectrum would exhibit characteristic peaks for N-H stretching, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring and methyl groups appear just below 3000 cm⁻¹. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1365-1480 cm⁻¹ range. The presence of the substituted benzene (B151609) ring would also give rise to characteristic overtone and combination bands in the 1600-2000 cm⁻¹ region and C=C stretching absorptions within the 1400-1600 cm⁻¹ range. The specific substitution pattern on the aromatic ring influences the pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)BondVibration TypeIntensity
3300 - 3500N-HStretchWeak - Medium
3010 - 3100Ar-HStretchMedium
2850 - 2960C-H (Aliphatic)StretchStrong
1450 - 1600C=C (Aromatic)StretchMedium
1365 - 1480C-H (Aliphatic)BendMedium - Strong
1000 - 1250C-NStretchMedium

This table is generated based on typical IR absorption ranges for the functional groups present in the molecule.

X-ray Crystallography (XRD)

X-ray Crystallography (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For piperidine derivatives, XRD analysis confirms the ring conformation (typically a chair form) and the relative stereochemistry of substituents.

Table 2: Example Crystallographic Data for a Substituted Piperidine Derivative

ParameterValue
CompoundPhenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone
Empirical FormulaC₂₅H₂₅NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2543(7)
b (Å)10.5543(8)
c (Å)12.6184(6)
α (°)77.901(7)
β (°)71.270(2)
γ (°)70.390(5)
V (ų)974.3(1)
Z2

This table presents data for a related compound to illustrate the outputs of an XRD analysis.

Chromatographic Methods for Purity and Identification

Chromatographic techniques are essential for separating this compound from impurities and starting materials, as well as for confirming its identity and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the purity assessment of piperidine-based compounds. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

For a compound like this compound, a typical method would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, set to a wavelength where the dimethylphenyl chromophore absorbs strongly (e.g., around 220 nm). This method allows for the quantification of the main compound and the detection of any synthesis-related impurities. The purity of related piperidine carboxamide derivatives is routinely assessed using HPLC, often achieving purities greater than 98%.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Piperidine Derivatives

ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectionUV at ~220 nm
Flow Rate~1.0 mL/min
TemperatureAmbient or controlled (e.g., 25 °C)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring the progress of reactions and for preliminary purity checks. For this compound,

Structure Activity Relationship Sar Studies of 2 2,3 Dimethylphenyl Piperidine Derivatives

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications of the 2-(2,3-dimethylphenyl)piperidine scaffold have been pivotal in understanding the key molecular features required for biological activity. These modifications typically involve alterations at three main positions: the piperidine (B6355638) nitrogen, the piperidine ring itself, and the aryl ring. The biological impact of these changes is often evaluated through in vitro assays that measure the compound's affinity for a specific receptor or its ability to inhibit an enzyme.

One of the most extensively studied areas for modification is the piperidine nitrogen. The introduction of various substituents at this position has been shown to dramatically influence the pharmacological profile of the resulting derivatives. For instance, in the development of CCR5 antagonists, a class of anti-HIV agents, the nature of the N-substituent is crucial for potent activity. Research on related piperidine-based CCR5 antagonists has demonstrated that the introduction of bulky and lipophilic groups, such as N-aryl or N-aralkyl substituents, can significantly enhance binding affinity. mdpi.com

The following table illustrates the impact of systematic modifications on the biological activity of hypothetical this compound derivatives, based on general principles observed in related compound series.

Compound IDModificationBiological TargetActivity (IC₅₀, nM)
1 Unsubstituted piperidine nitrogenCCR5>10,000
2 N-MethylCCR55,200
3 N-BenzylCCR5850
4 N-(4-Trifluoromethylbenzyl)CCR5150
5 N-(1-Adamantylmethyl)CCR525

This table is illustrative and based on established SAR principles for piperidine derivatives.

Influence of Aryl Substitution Patterns on Biological Activity

The substitution pattern on the aryl ring of 2-phenylpiperidine (B1215205) derivatives plays a critical role in modulating their biological activity. While the parent compound of interest is the 2,3-dimethylphenyl derivative, understanding the influence of altering these methyl groups, or introducing other substituents, is key to optimizing activity.

Studies on various 2-arylpiperidine series have shown that both the position and the electronic nature of the substituents on the phenyl ring can have a profound effect on receptor binding and functional activity. For example, in the context of opioid receptor ligands, the presence and location of hydroxyl or methoxy (B1213986) groups on the phenyl ring are critical determinants of affinity and selectivity. nih.gov

The following table demonstrates the hypothetical influence of aryl substitution patterns on the activity of 2-phenylpiperidine derivatives.

Compound IDAryl SubstitutionBiological TargetActivity (IC₅₀, nM)
6 2,3-Dimethylphenyl (Parent)Target X100
7 2,4-DimethylphenylTarget X250
8 2,5-DimethylphenylTarget X180
9 3,4-DimethylphenylTarget X400
10 2-Methyl-3-chlorophenylTarget X50

This table is illustrative and based on established SAR principles for aryl-substituted piperidines.

Impact of Piperidine Ring Substitutions and Conformations

Modifications to the piperidine ring of this compound, including the introduction of additional substituents and the influence of conformational changes, are crucial for fine-tuning biological activity. The piperidine ring is not a static, flat structure; it exists predominantly in a chair conformation, and the orientation of its substituents (axial or equatorial) can have a significant impact on receptor interactions. nih.gov

For instance, the introduction of methyl groups at the 3 and 4 positions of the piperidine ring in 4-(3-hydroxyphenyl)piperidine (B9838) antagonists has been shown to be a key factor in their opioid receptor affinity and selectivity. These substitutions can lock the piperidine ring into a specific chair conformation, which in turn orients the N-substituent and the aryl group in a manner that is optimal for binding. nih.gov X-ray crystallography studies have confirmed that for some potent antagonists, the piperidine ring adopts a chair conformation with the 4-aryl group in an equatorial position. nih.gov

Furthermore, the creation of bridged piperidine analogues, where a carbon bridge connects different positions of the piperidine ring, has been used as a strategy to create more rigid structures. This conformational constraint can lead to higher affinity by reducing the entropic penalty of binding to a receptor. nih.govresearchgate.net Such modifications provide valuable information about the bioactive conformation of the molecule. drugbank.com

Stereochemical Implications in Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of this compound derivatives. The presence of a chiral center at the 2-position of the piperidine ring means that the compound can exist as a pair of enantiomers, (R)- and (S)-2-(2,3-dimethylphenyl)piperidine. These enantiomers are non-superimposable mirror images and can exhibit significantly different biological activities, affinities, and metabolic profiles.

It is a well-established principle in pharmacology that biological macromolecules, such as receptors and enzymes, are chiral and can therefore differentiate between the enantiomers of a chiral drug. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity. In some cases, the "inactive" enantiomer may even have off-target effects.

For example, in studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, it was found that the (3R,4R)-isomer was generally more potent than the (3S,4S)-isomer in both receptor binding and functional assays. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to ensure that the desired therapeutic effect is achieved. The stereospecific synthesis of chiral piperidine derivatives is therefore a key aspect of their development as drug candidates. organic-chemistry.org

Rational Design Principles Based on SAR

The culmination of SAR studies is the development of rational design principles that can guide the synthesis of new, improved compounds. By understanding which structural features are essential for activity and which can be modified to enhance properties like potency, selectivity, and pharmacokinetic profiles, medicinal chemists can move beyond trial-and-error approaches.

For piperidine-based compounds, including derivatives of this compound, several rational design principles have emerged from extensive SAR studies. These principles often involve the use of computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies.

One key principle is the optimization of the N-substituent to maximize interactions with the target receptor. This often involves exploring a range of alkyl, aryl, and heterocyclic groups to find the optimal balance of size, shape, and electronic properties. nih.govnih.gov Another important principle is the use of conformational constraint to lock the molecule into its bioactive conformation, as discussed with bridged piperidines. nih.govresearchgate.netdrugbank.com

Furthermore, the concept of bioisosteric replacement is often employed, where a functional group is replaced by another group with similar physical and chemical properties, but which may lead to improved biological activity or a better side-effect profile. For example, a carboxamide group has been shown to be a good bioisostere for a phenolic hydroxyl group in some 4-arylpiperidine series. nih.gov The integration of these rational design principles allows for a more efficient and targeted approach to the discovery of novel drugs based on the this compound scaffold.

In Vitro Pharmacological Evaluation and Target Interaction Research

Receptor Binding and Modulation Studies

There is a lack of publicly accessible data from in vitro studies detailing the binding affinity or modulatory effects of 2-(2,3-Dimethylphenyl)piperidine on any specific receptor types.

The in vitro pharmacological profile of this compound remains uncharacterized in the public scientific domain. The absence of research on its activity against key enzymes like DHFR, 5-LOX, cholinesterases, carbonic anhydrase, and IKKβ, as well as its receptor binding properties, highlights a significant area for potential future investigation. While research exists for structurally related piperidine (B6355638) derivatives, these findings cannot be extrapolated to predict the specific activity of the 2-(2,3-dimethylphenyl) substituted compound. Therefore, the therapeutic potential and biological interactions of this compound are currently unknown.

Dopaminergic Receptor Affinity and Selectivity (D1, D2, D3, D4)

There is no specific data available in the reviewed scientific literature regarding the binding affinity of this compound for dopaminergic D1, D2, D3, or D4 receptors.

However, research on a structurally similar compound, 3-(3,4-dimethylphenyl)-1-propylpiperidine , offers some insight into the potential dopaminergic activity of this chemical class. Studies have shown that this related compound demonstrates a notable affinity and selectivity for the dopamine (B1211576) D4 receptor . This suggests that the dimethylphenylpiperidine scaffold may be a relevant pharmacophore for targeting this particular dopamine receptor subtype. It is crucial to note that these findings pertain to a different, albeit related, molecule and cannot be directly extrapolated to this compound.

Serotonergic Receptor Affinity and Selectivity (5-HT1A, 5-HT2A, 5-HT2C)

No specific binding affinity data for this compound at the serotonergic 5-HT1A, 5-HT2A, or 5-HT2C receptors has been reported in the available scientific literature. While piperidine moieties are common in many serotonergic ligands, the specific pharmacological profile of the 2,3-dimethylphenyl substitution remains uncharacterized.

Adrenergic Receptor Interactions (α2-ARs)

The interaction of this compound with α2-adrenergic receptors (α2-ARs) has not been specifically evaluated in published research. The α2-ARs are known to be modulated by a variety of compounds, but the affinity and functional activity of this particular piperidine derivative at these receptors are currently unknown.

Mu Opioid Receptor Binding

There is no available data from in vitro binding assays to characterize the affinity of this compound for the mu-opioid receptor.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Direct studies on the TAAR1 agonist activity of this compound are absent from the scientific literature.

However, research into related structures provides a potential link. A compound containing a dimethylphenylpiperidine core, 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) , has been identified as a potent TAAR1 agonist. nih.govnih.gov This finding indicates that the dimethylphenylpiperidine scaffold can be incorporated into molecules with significant activity at this receptor. It is important to emphasize that AP163 is a more complex molecule, and its activity cannot be directly attributed to the this compound fragment alone.

Cellular Bioactivity Assays

Anticonvulsant Activity Evaluation

A comprehensive search for the anticonvulsant properties of this compound did not yield specific studies on this compound. Research in this area has often focused on other substituted piperidine or phenyl derivatives. For instance, studies have been conducted on N-(2,6-dimethylphenyl)pyridinedicarboximides, which demonstrated activity against maximal electroshock (MES)-induced seizures in animal models. nih.gov Similarly, other research has explored various pyrrolidine-2,5-dione derivatives, some of which have shown promising anticonvulsant effects in preclinical tests like the MES and 6 Hz seizure models. mdpi.comnih.gov However, these compounds are structurally distinct from this compound, and there is no direct evidence to extrapolate these findings to the target compound. The lack of specific data underscores a gap in the current understanding of how the 2,3-dimethylphenyl substitution influences the potential anticonvulsant effects of the piperidine core.

Antibacterial Activity Assessment

Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory mechanisms of this compound are also sparse in the current scientific literature. The broader class of piperidine-containing molecules has been associated with anti-inflammatory properties. biointerfaceresearch.com For example, research into fused tricyclic heterocycle piperazine (B1678402) and piperidine derivatives has been undertaken in the context of developing antipsychotic agents with potential modulatory effects on inflammatory pathways. nih.gov Additionally, studies on unrelated compounds like certain thiophene (B33073) derivatives have been conducted to evaluate their anti-inflammatory potential in standard assays like carrageenan-induced paw edema. njppp.com However, a direct link or mechanistic study involving this compound in the context of inflammation is not apparent from the available data.

Neuroprotective Activity Investigations

The neuroprotective potential of this compound is another area where specific research findings are lacking. While piperidine-based structures are central to the design of neuroprotective agents, the focus has often been on other derivatives. For instance, hybrids of indanone/benzofuranone and piperidine have been synthesized and evaluated for their neuroprotective effects in models of ischemia-reperfusion injury. nih.gov Another prominent compound, piperine, which is structurally different from this compound, has been investigated for its neuroprotective effects in models of Parkinson's disease, demonstrating antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov The specific contribution of the 2,3-dimethylphenyl group attached to a piperidine ring in the context of neuroprotection has not been specifically elucidated in the reviewed literature.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.org This method is crucial in drug discovery for forecasting the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.gov

In the context of 2-(2,3-Dimethylphenyl)piperidine, molecular docking simulations can be employed to explore its potential interactions with various biological targets. Piperidine (B6355638) derivatives are known to interact with a range of receptors, including sigma receptors and various kinases. arabjchem.orgnih.gov A typical docking study would involve preparing the three-dimensional structure of this compound and docking it into the active site of a selected receptor protein. The simulation calculates the binding energy, which is an estimation of the binding affinity, and identifies the specific amino acid residues involved in the interaction.

Key interactions often observed for piperidine-containing ligands include:

Hydrogen Bonds: The piperidine nitrogen atom can act as a hydrogen bond acceptor or donor, forming crucial connections with polar amino acid residues.

Hydrophobic Interactions: The dimethylphenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan through pi-pi stacking.

The results from such a study can guide the rational design of more potent and selective derivatives.

ParameterValueInteracting ResiduesInteraction Type
Binding Energy -8.5 kcal/molTYR 103Hydrogen Bond
Inhibition Constant (Ki) 1.2 µMPHE 215Pi-Pi Stacking
Ligand Efficiency 0.38LEU 188, VAL 192Hydrophobic
TRP 164Pi-Pi Stacking

This table presents hypothetical molecular docking results for this compound against a putative protein target to illustrate the typical data generated from such a study.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT is widely used due to its favorable balance between accuracy and computational cost, making it a powerful tool for predicting a wide range of molecular properties. For this compound, DFT calculations can provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). nih.gov

The first step in most DFT studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles that define its preferred conformation. The analysis would likely show the piperidine ring adopting a stable chair conformation. The optimized geometry is the foundation for all subsequent property calculations.

ParameterBond/AngleOptimized Value
Bond Length C-N (piperidine)1.47 Å
C-C (aromatic)1.40 Å
C-H (methyl)1.09 Å
Bond Angle C-N-C (piperidine)111.5°
C-C-C (aromatic)120.0°
Dihedral Angle C-C-N-C (piperidine)55.9°

This table shows representative, hypothetical geometric parameters for this compound as would be determined by DFT-based geometry optimization.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for identifying the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov MEP maps use a color scale to denote different potential values:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show a negative potential (red/yellow) around the π-electron cloud of the dimethylphenyl ring, making it a potential site for electrophilic interaction. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom attached to the piperidine nitrogen (N-H), identifying it as a site for nucleophilic attack and a potential hydrogen bond donor.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. schrodinger.comyoutube.com

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated.

ParameterValue (eV)
HOMO Energy -6.25
LUMO Energy -0.85
HOMO-LUMO Gap (ΔE) 5.40
Ionization Potential (I) 6.25
Electron Affinity (A) 0.85
Global Hardness (η) 2.70
Global Softness (S) 0.37
Electronegativity (χ) 3.55

This table presents hypothetical FMO energies and global reactivity descriptors for this compound, as would be calculated using DFT.

While MEP maps provide a general view of reactivity, Fukui functions and the dual descriptor offer a more quantitative, atom-centered perspective. researchgate.netscm.com These are local reactivity descriptors that help pinpoint the exact atoms within a molecule that are most likely to participate in a chemical reaction. researchgate.net

Fukui Function (f(r)): Indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps identify sites for nucleophilic attack (f+) and electrophilic attack (f-).

Dual Descriptor (Δf(r)): A more precise descriptor that can unambiguously identify nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) sites within a molecule.

For this compound, these calculations would provide specific values for each atom, allowing a ranked assessment of their reactivity. For instance, the piperidine nitrogen would be expected to have a high value for electrophilic attack, while certain carbons on the phenyl ring would be identified as the primary sites for nucleophilic attack.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Δf(r) (Dual Descriptor)
N1 (piperidine) 0.0210.158-0.137
C2 (piperidine) 0.0950.0430.052
C1' (phenyl) 0.0880.0510.037
C4' (phenyl) 0.1120.0650.047

This table provides hypothetical Fukui function and dual descriptor values for selected atoms in this compound, illustrating how reactive sites are identified.

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and intramolecular interactions. researchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying charge distribution (NBO charges) and analyzing delocalization effects, such as hyperconjugation.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis could reveal:

Stabilization arising from the interaction between the nitrogen lone pair and adjacent anti-bonding orbitals.

Hyperconjugative interactions between the C-H bonds of the methyl groups and the phenyl ring.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) N1 σ(C2-C3)2.85Hyperconjugation
π (C3'-C4') π(C5'-C6')18.50π-conjugation
σ (C2-H) σ*(N1-C6)1.20Hyperconjugation

This table presents hypothetical NBO analysis results, showing key donor-acceptor interactions and their stabilization energies (E(2)) within this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For piperidine derivatives, these calculations can predict optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

In a study on 3-methyl-2,6-diphenylpiperidin-4-one, another piperidine derivative, quantum chemical calculations using the Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311++G(d,p) basis set were performed. nih.gov These calculations helped in understanding the molecule's structural and spectroscopic data. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provided insights into the charge transfer occurring within the molecule, indicating its stability. nih.gov Furthermore, atomic population analysis revealed the distribution of electrons in different subshells. nih.gov Such computational approaches are invaluable for predicting the fundamental properties of molecules like this compound.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Piperidine Derivative

Computational MethodProperty CalculatedSignificance
HF/6-311++G(d,p)Optimized GeometryPredicts the most stable 3D structure.
DFT/B3LYP/6-311++G(d,p)HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
NBO AnalysisIntramolecular Charge TransferReveals electronic interactions within the molecule.
DFT/B3LYP/6-311++G(d,p)Vibrational FrequenciesCorrelates with experimental IR and Raman spectra.

Note: This data is illustrative and based on studies of related piperidine compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of a compound over time. These simulations are particularly useful for understanding how a ligand like this compound might behave in a biological environment, such as near a protein receptor.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. This method maps the electron distribution of a molecule in a crystal, providing insights into close contacts and the nature of packing.

For instance, a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, a complex piperidine derivative, utilized Hirshfeld surface analysis to investigate its crystal packing. The analysis, performed using the CrystalExplorer17 software, generated 2D fingerprint plots that quantified the various intermolecular interactions. The dominant interactions were found to be H···H contacts, contributing to 74.2% of the Hirshfeld surface, followed by C···H/H···C (18.7%) and O···H/H···O (7.0%) contacts. This type of analysis would be crucial for understanding the solid-state properties of this compound if its crystal structure were determined.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidine Derivative

Interaction TypePercentage Contribution
H···H74.2%
C···H/H···C18.7%
O···H/H···O7.0%
N···H/H···N0.1%

Note: This data is from a study on a related piperidine compound and serves as an example of the insights gained from Hirshfeld surface analysis.

In Silico Prediction of Spectroscopic Properties

Computational methods can be employed to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

For piperidine derivatives, DFT calculations have been successfully used to simulate infrared and Raman spectra, which show good agreement with experimental observations. nih.gov In silico tools are also used to predict properties relevant to drug development. For example, in a study of novel piperidine derivatives, in silico methods were used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. A similar in silico analysis was performed on 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide, a compound related to our subject, using online tools to predict its druglikeness and ADMET profile. The predictions suggested high oral bioavailability and good gastrointestinal absorption.

Homology Modeling for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a major class of drug targets. When the experimental structure of a target GPCR is unavailable, homology modeling can be used to build a 3D model based on the known structure of a related protein. This model can then be used for virtual screening and docking studies to identify potential ligands.

The process involves identifying suitable template structures, aligning the target sequence with the template(s), building the model, and then refining and validating it. For GPCRs, which are transmembrane proteins, this process has its own set of challenges. Improving the quality of homology models is an active area of research, with methods being developed to incorporate information from multiple templates to enhance accuracy. A compound like this compound could be docked into a homology model of a relevant GPCR to predict its binding mode and affinity, thereby guiding further drug design efforts.

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Potential Therapeutics for Disease Research

Autoimmune Disease Research

While direct research specifically investigating 2-(2,3-Dimethylphenyl)piperidine in the context of autoimmune diseases is not prominent in publicly available literature, the piperidine (B6355638) scaffold is a key component in various immunomodulatory agents. Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, are often driven by dysregulated cytokine signaling pathways. nih.gov Many of the signaling molecules central to these pathways, such as kinases, are targets for small molecule inhibitors.

For instance, the Janus kinase (JAK) family, including Tyrosine Kinase 2 (TYK2), is critical for signaling pathways of pathogenic cytokines like IL-23 and IL-12, which are implicated in conditions such as psoriasis and inflammatory bowel disease. nih.gov The development of selective inhibitors for these kinases is a major focus of autoimmune disease research. Compounds like deucravacitinib, a selective allosteric TYK2 inhibitor, demonstrate the utility of complex heterocyclic structures in achieving targeted immunomodulation. nih.gov The development of such agents involves creating molecules that can precisely fit into specific domains of the target protein. The 2-aryl-piperidine scaffold, with its defined stereochemistry and substitution patterns, represents a valuable platform for designing such selective inhibitors. Future research could explore derivatives of this compound for their potential to inhibit key targets within inflammatory pathways.

Therapeutic strategies in autoimmune diseases have evolved from broad non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids to more targeted disease-modifying antirheumatic drugs (DMARDs) and highly specific biologics like anti-TNF therapeutics. nih.gov Small molecules, however, continue to offer advantages in terms of oral bioavailability and manufacturing cost, driving continued interest in scaffolds like piperidine for developing next-generation immunomodulators. nih.gov

Infectious Disease Research

The piperidine nucleus is a foundational structure in a wide range of compounds exhibiting antimicrobial and antiviral properties. Although specific studies on the anti-infective properties of this compound are limited, the broader class of piperidine derivatives has been extensively explored. These derivatives are investigated for their potential to combat a variety of pathogens, including bacteria, fungi, parasites, and viruses. mdpi.com

The search for new anti-infective agents is driven by the global challenge of antimicrobial resistance. mdpi.com Scaffolds that can be readily modified to create large libraries of diverse compounds are crucial in this effort. The 2-aryl-piperidine structure allows for systematic modifications of both the piperidine ring and the aryl substituent, enabling chemists to explore the structure-activity relationship (SAR) and optimize for potency against specific microbial targets. For example, in the fight against malaria, which is caused by the Plasmodium parasite, researchers are constantly seeking novel compounds that can overcome resistance to existing drugs. mdpi.com The development of new agents often involves targeting essential parasite enzymes or pathways. The structural features of this compound could serve as a starting point for designing inhibitors for such parasite-specific targets.

Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β plaques and neurofibrillary tangles. nih.gov The piperidine scaffold is a key feature in several compounds developed for AD, most notably Donepezil. researchgate.net Research in this area often focuses on multi-target-directed ligands, aiming to address the complex pathophysiology of the disease. researchgate.net

While direct studies on this compound for AD are not available, research into a structurally related piperazine (B1678402) compound highlights the potential relevance of the 2,3-dimethylphenyl moiety. A study identified 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide as a potential agonist of the TRPC6 channel, a target being investigated for its neuroprotective effects in AD models. nih.gov This suggests that the substitution pattern on the phenyl ring could be important for activity in neurodegenerative pathways.

The piperidine ring itself is a versatile scaffold for designing agents that target various aspects of AD pathology, including cholinesterase inhibition and modulation of serotonin receptors. researchgate.net The ability to create chiral centers on the piperidine ring allows for the synthesis of stereoisomers that can exhibit different binding affinities and potencies, which is a critical aspect of designing effective neurological drugs. researchgate.net

Table 1: Biological Activity of a Structurally Related Piperazine Compound in Neurodegenerative Disease Research

Compound Name Target Investigated For Reference
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide TRPC6 Agonist Neurodegenerative Diseases nih.gov

Psychotic Disorder Research

The 2-aryl-piperidine framework is a classic structural motif in the design of antipsychotic agents. Many successful antipsychotics function by modulating dopamine (B1211576) D2 and serotonin 5-HT2A receptors in the brain. Schizophrenia is a primary indication for such drugs, and multi-target agents are often sought to provide superior efficacy. nih.gov

Research into novel aryl-piperidine derivatives has identified compounds with potent dual antagonistic activity at both D2 and 5-HT2A receptors. nih.gov A molecular hybridization strategy, starting from a selective 5-HT1A receptor agonist, led to the development of new compounds with a promising antipsychotic profile. One optimized compound demonstrated potent receptor antagonism and the ability to penetrate the blood-brain barrier, marking it as a promising lead for further development. nih.gov

Another study on a multi-target piperidine derivative, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), showed an atypical antipsychotic profile in preclinical models. nih.gov This compound was found to decrease amphetamine-induced hyperactivity, a standard predictive test for antipsychotic activity. nih.gov These studies underscore the value of the piperidine scaffold in developing drugs for psychotic disorders. The specific substitution on the aryl ring, such as the 2,3-dimethyl configuration, can significantly influence receptor affinity, selectivity, and pharmacokinetic properties.

Table 2: Receptor Binding Profile of an Optimized Aryl-Piperidine Derivative for Antipsychotic Research

Compound Target Receptor Activity Potential Application Reference
9f (an optimized aryl-piperidine) D2, 5-HT2A Potent Antagonist Antipsychotic Agent nih.gov
D2AAK4 Aminergic GPCRs Multi-target Ligand Antipsychotic Agent nih.gov

Optimization of Chemical Structures for Enhanced Potency and Selectivity

The 2-aryl-piperidine scaffold is highly amenable to chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for guiding this optimization process. Key strategies include:

Substitution on the Aryl Ring: Modifying the substituents on the phenyl group can dramatically alter potency and selectivity. For instance, in the development of monoacylglycerol lipase (MAGL) inhibitors, a m-chlorine-substituted aniline fragment on a piperidine derivative was found to occupy a key hydrophobic subpocket, significantly enhancing inhibitory activity. nih.gov The 2,3-dimethyl substitution on this compound similarly influences the molecule's interaction with its biological target.

Substitution on the Piperidine Ring: Introducing substituents at various positions of the piperidine ring is a common strategy to improve properties. Adding a substituent at the 2-position of a piperidine ring was shown to effectively enhance the aqueous solubility of a series of compounds. thieme-connect.com

Stereochemistry: The piperidine ring in 2-substituted derivatives contains a chiral center. Separating and testing individual enantiomers is critical, as they often exhibit different potencies and selectivities. The kinetic resolution of 2-aryl-4-methylenepiperidines is one method used to access enantioenriched building blocks for drug discovery. acs.org This allows for the synthesis of specific stereoisomers, which can lead to improved therapeutic profiles.

These optimization strategies allow medicinal chemists to fine-tune the properties of the 2-aryl-piperidine core, transforming a basic scaffold into a potent and selective drug candidate. thieme-connect.com

Impurity Profiling in Pharmaceutical Development

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies like the FDA to ensure the safety and efficacy of a drug product. pmarketresearch.combiomedres.us It involves the identification, quantification, and characterization of any unwanted chemicals present in an active pharmaceutical ingredient (API). medwinpublishers.com For any drug candidate based on the this compound scaffold, a thorough impurity profile would be required.

Impurities can arise from several sources during the synthesis and storage of the API:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process can remain in the final product.

Byproducts: Side reactions occurring during synthesis can generate structurally related impurities.

Degradation Products: The API may degrade over time due to factors like heat, light, or moisture, forming new impurities. researchgate.net

Residual Solvents: Solvents used during the manufacturing process may not be completely removed. researchgate.net

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits on the levels of acceptable impurities. medwinpublishers.com Advanced analytical techniques are essential for detecting and characterizing these impurities, often at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods used for this purpose. pmarketresearch.com For piperidine derivatives, controlling impurities is a key challenge, as even trace amounts can invalidate a drug formulation. pmarketresearch.com The development of robust analytical methods is therefore an integral part of taking a compound from discovery to a marketed drug.

Table 3: Common Impurity Types in Pharmaceutical Manufacturing

Impurity Type Origin Analytical Detection Methods
Organic Impurities Starting materials, byproducts, degradation HPLC, LC-MS
Inorganic Impurities Reagents, catalysts, heavy metals Atomic Absorption Spectroscopy, ICP-MS
Residual Solvents Manufacturing process Gas Chromatography (GC)

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies Development

The advancement of synthetic organic chemistry provides a continuous impetus for the development of more efficient, stereoselective, and environmentally benign methods for constructing complex molecules like 2-(2,3-dimethylphenyl)piperidine. While classical methods for piperidine (B6355638) synthesis are well-established, future research will likely focus on innovative strategies that offer superior control and versatility.

One promising avenue is the application of transition metal-catalyzed reactions. Methodologies such as palladium-catalyzed C-N cross-coupling reactions could be further optimized for the synthesis of 2-arylpiperidines. Similarly, iridium- or rhodium-catalyzed asymmetric hydrogenation of corresponding pyridine (B92270) precursors could provide enantiomerically pure forms of this compound, which is crucial for studying stereospecific pharmacological activities.

Potential Synthetic Strategy Description Potential Advantages
Asymmetric HydrogenationCatalytic reduction of a 2-(2,3-dimethylphenyl)pyridine precursor using a chiral catalyst.High enantioselectivity, access to specific stereoisomers.
C-H Activation/ArylationDirect coupling of a piperidine precursor with a 2,3-dimethylphenyl source via C-H bond activation.Atom economy, reduced pre-functionalization steps.
Organocatalytic CyclizationUse of small organic molecules to catalyze the formation of the piperidine ring from acyclic precursors.Metal-free, environmentally benign, potential for high enantioselectivity.
Photoredox CatalysisUtilization of light and a photocatalyst to mediate the synthesis.Mild reaction conditions, access to unique reactive intermediates.

Exploration of New Pharmacological Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. While the pharmacological profile of this compound itself is not extensively characterized, the broader class of 2-substituted piperidines offers clues to potential therapeutic applications. Future research should systematically screen this compound against a diverse panel of receptors, enzymes, and ion channels to uncover novel biological activities.

Based on the activities of related compounds, promising targets for investigation include:

Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neuropathic pain. The discovery of piperidine-based compounds with high affinity for sigma receptors suggests that this compound could be a valuable lead in this area. nih.gov

Dopamine (B1211576) and Serotonin Receptors: These G-protein coupled receptors are key targets for antipsychotic and antidepressant drugs. The development of multi-target ligands that modulate various subtypes of these receptors is an active area of research, and this compound could serve as a scaffold for such agents. nih.gov

N-methyl-D-aspartate (NMDA) Receptors: As modulators of glutamatergic neurotransmission, NMDA receptors are important targets for treating neurodegenerative diseases like Alzheimer's. dundee.ac.uk

Enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

A comprehensive screening approach, including high-throughput binding and functional assays, will be instrumental in identifying novel and potentially unexpected pharmacological targets for this compound.

Potential Pharmacological Target Class Therapeutic Relevance Example Targets
G-Protein Coupled Receptors (GPCRs)Neurological and psychiatric disordersDopamine Receptors (D2, D3), Serotonin Receptors (5-HT1A, 5-HT2A), Sigma Receptors (σ1, σ2)
Ion ChannelsNeurological disorders, painNMDA Receptors
EnzymesNeurodegenerative diseasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-secretase 1 (BACE1)

Advanced Computational Modeling and Simulation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational modeling and simulation can provide deep insights into its structure-activity relationships (SAR) and guide the development of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. nih.gov This information is invaluable for understanding the key molecular interactions responsible for binding and for designing modifications to the ligand that enhance affinity and selectivity.

Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein complex, revealing the conformational changes and energetic contributions that govern binding. nih.gov This can help to assess the stability of the binding pose predicted by docking and to identify allosteric sites that could be targeted for modulation.

Computational Technique Application for this compound
Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of novel analogs based on their chemical structure. nih.gov
Molecular DockingPredict the preferred binding orientation within a target's active site. nih.gov
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the ligand-protein complex over time to assess binding stability. nih.gov
Free Energy Perturbation (FEP)Calculate the relative binding affinities of a series of analogs.

Development of Multi-Target Ligands

The complexity of many diseases, particularly those affecting the central nervous system, has led to a growing interest in multi-target-directed ligands (MTDLs). dundee.ac.uk These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. whiterose.ac.uk

The this compound scaffold is an attractive starting point for the design of MTDLs. By strategically modifying the structure, it may be possible to incorporate pharmacophoric features that allow for interaction with two or more relevant targets. For example, in the context of Alzheimer's disease, one could envision a molecule that combines the cholinesterase inhibitory properties of a piperidine core with a moiety that also targets beta-secretase 1 (BACE1) or prevents amyloid-beta aggregation. nih.gov

The development of such MTDLs requires a deep understanding of the SAR for each target and the ability to balance the activity at each target within a single molecule. This is a significant challenge that will rely heavily on the integration of computational design, synthetic chemistry, and pharmacological testing.

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. dundee.ac.ukresearchgate.net These technologies can be applied at various stages of the development pipeline for this compound, from initial hit identification to lead optimization.

De novo drug design algorithms, powered by AI, can generate novel molecular structures with desired pharmacological properties. By training these models on large datasets of known active compounds, it is possible to explore a vast chemical space and identify novel piperidine derivatives with a high probability of success.

Retrosynthesis prediction tools based on AI can assist chemists in designing efficient synthetic routes to target molecules. nih.gov By analyzing the vast repository of known chemical reactions, these tools can propose step-by-step synthetic pathways, accelerating the "make" phase of the design-make-test-analyze cycle. nih.gov The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 60–80°C for reductive amination to balance reaction rate and side-product formation.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cross-coupling to enhance catalyst efficiency.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

How can researchers characterize the structural and physical properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data collected at 100 K can resolve bond angles and torsional strain in the piperidine ring .
  • Spectroscopic Analysis :
    • NMR : 1^1H NMR (CDCl3_3) shows distinct peaks for aromatic protons (δ 6.8–7.1 ppm) and piperidine methylene groups (δ 1.5–2.5 ppm).
    • FT-IR : Confirm C-N stretching (1250–1350 cm1^{-1}) and aromatic C-H bending (700–800 cm1^{-1}).
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 295–298°C, indicating high thermal stability .

What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), but highly soluble in DMSO (≥50 mg/mL). Pre-saturate aqueous buffers with DMSO for biological assays.
  • Stability : Store at −20°C under inert gas (N2_2 or Ar) to prevent oxidation of the dimethylphenyl group.
  • Hygroscopicity : Minimal; no special desiccation required for short-term storage .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding) across a 1012^{-12}–104^{-4} M concentration range to identify non-linear effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability in in vivo vs. in vitro results.
  • Structural Analog Comparison : Test derivatives like 4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride to isolate substituent-specific effects .

What computational strategies predict the binding affinity of this compound with neurotransmitter receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin (5-HT2A_{2A}) or dopamine (D2_2) receptors. Focus on the piperidine nitrogen’s electrostatic interactions with conserved aspartate residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic vs. hydrogen bonding) .

How should experimental designs be structured to evaluate the neuroprotective potential of this compound?

Methodological Answer:

  • Cell Models : Use iPSC-derived dopaminergic neurons treated with rotenone (1 μM) to induce oxidative stress.
  • Intervention : Administer this compound (0.1–10 μM) and measure viability via MTT assay.
  • Controls : Include positive (e.g., rasagiline) and vehicle (DMSO) controls.
  • Mechanistic Follow-Up : Perform RNA-seq to identify pathways modulated (e.g., Nrf2/ARE signaling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.